molecular formula C17H13ClF2N2O2 B7563278 N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7563278
M. Wt: 350.7 g/mol
InChI Key: PSSCUJKLQUCRPR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has been extensively studied for its potential pharmacological properties, including its use as a therapeutic agent for various medical conditions.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a selective antagonist of the cannabinoid CB1 receptor, which is primarily found in the central nervous system. It acts by blocking the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, to the CB1 receptor, thereby reducing their effects on the nervous system. This results in a decrease in pain perception, inflammation, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce pain perception in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the physiological and pharmacological effects of the endocannabinoid system. Additionally, it has been shown to have good oral bioavailability and a long half-life, which makes it suitable for use in animal models.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects, such as inhibition of the TRPV1 receptor, which may complicate the interpretation of results. Additionally, its high lipophilicity can make it difficult to solubilize in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more selective CB1 receptor antagonists, which may have fewer off-target effects. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Finally, the development of new synthetic methods for this compound may improve its yield and reduce the cost of production.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzaldehyde in the presence of a base to form an imine intermediate. The imine is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 3-pyrrolidinecarboxylic acid anhydride to form the final product, this compound. The overall yield of the synthesis is approximately 25%.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-anxiety agent. It has also been investigated for its potential as a treatment for various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2O2/c18-12-8-11(5-6-13(12)19)21-17(24)10-7-16(23)22(9-10)15-4-2-1-3-14(15)20/h1-6,8,10H,7,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSCUJKLQUCRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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